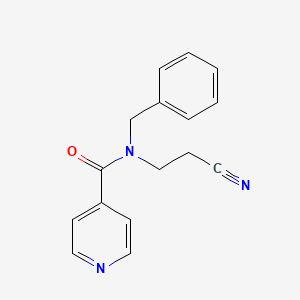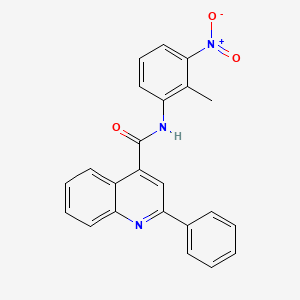
2-(4-ethyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as ETPQ and has been synthesized using various methods. The aim of
作用机制
The mechanism of action of ETPQ is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. ETPQ has been shown to inhibit topoisomerase II activity, which is essential for DNA replication and transcription. It has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
ETPQ has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting low toxicity in normal cells. ETPQ has also been reported to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics. Additionally, ETPQ has been shown to modulate the expression of various genes involved in inflammation and immune responses, suggesting its potential applications in the treatment of inflammatory and autoimmune diseases.
实验室实验的优点和局限性
ETPQ has several advantages for lab experiments, including its low toxicity and high potency. However, it has some limitations, such as its poor solubility in water and limited stability in solution. These limitations can be overcome by using appropriate solvents and storage conditions.
未来方向
ETPQ has a promising future in scientific research, and several future directions can be explored. One potential direction is to investigate the structure-activity relationship of ETPQ and its derivatives to identify compounds with improved potency and selectivity. Another direction is to explore the potential applications of ETPQ in the treatment of inflammatory and autoimmune diseases. Moreover, the use of ETPQ in combination with other drugs or therapies can be explored to enhance its efficacy and reduce toxicity.
Conclusion:
In conclusion, ETPQ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. ETPQ has shown promising results in preclinical studies, and further research is needed to explore its full potential.
合成方法
ETPQ can be synthesized using various methods, including the reaction of 4-ethylpiperazine with 2-nitrobenzaldehyde, followed by reduction with NaBH4. Another synthesis method involves the reaction of 2-amino-4-ethylquinazoline with piperazine in the presence of a catalyst. The yield of ETPQ can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
ETPQ has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. ETPQ has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting NF-κB signaling pathway. It has also been reported to inhibit the growth of various bacteria and viruses, including Staphylococcus aureus, Escherichia coli, and herpes simplex virus.
属性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-2-17-7-9-18(10-8-17)14-15-12-6-4-3-5-11(12)13(19)16-14/h2-10H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZHVNCAMFEBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(CCCC3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)
![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)
![ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6105970.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6105973.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6105987.png)
![2-(3-butenoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6105990.png)
![N-ethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6105998.png)
![6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6106007.png)

![2-(4-ethyl-1-piperazinyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B6106010.png)

![2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6106019.png)
![3,4-bis[(2-fluorobenzoyl)amino]benzoic acid](/img/structure/B6106038.png)
![4-bromo-N-{3-[(2-methylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6106046.png)